molecular formula C13H6ClF6N3O B13117535 N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide

N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide

Cat. No.: B13117535
M. Wt: 369.65 g/mol
InChI Key: KTVJBKNOZYURGN-UHFFFAOYSA-N
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Description

N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The presence of trifluoromethyl groups and a chloropyridazine moiety makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoromethyl Groups:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chloropyridazine derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The trifluoromethyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functionalized compounds.

Scientific Research Applications

N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it valuable in the development of new catalysts and ligands.

    Biology: In biological research, the compound can be used to study the effects of trifluoromethyl and chloropyridazine groups on biological systems. It may also serve as a probe or tool in biochemical assays.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific targets, such as enzymes or receptors, relevant to various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, coatings, and specialty chemicals. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and chloropyridazine moiety can influence the compound’s binding affinity and selectivity towards these targets.

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and function.

    Pathways Involved: The compound’s effects on cellular pathways can include inhibition or activation of specific signaling cascades, leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

N-(3,5-Bis(trifluoromethyl)phenyl)-6-chloropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups but differs in its core structure and functional groups.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but has an isocyanate functional group instead of a carboxamide.

The unique combination of trifluoromethyl groups, a chloropyridazine moiety, and a carboxamide group in this compound distinguishes it from these similar compounds, providing distinct properties and applications.

Properties

Molecular Formula

C13H6ClF6N3O

Molecular Weight

369.65 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine-3-carboxamide

InChI

InChI=1S/C13H6ClF6N3O/c14-10-2-1-9(22-23-10)11(24)21-8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h1-5H,(H,21,24)

InChI Key

KTVJBKNOZYURGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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